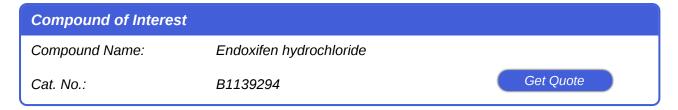




# Application Note: Quantification of Endoxifen in Human Plasma by LC-MS/MS

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#### Introduction

Endoxifen is the primary active metabolite of Tamoxifen, a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] The clinical efficacy of Tamoxifen is highly dependent on its metabolic conversion to Endoxifen, a process primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[2][3] Plasma concentrations of Endoxifen can vary significantly among patients due to genetic polymorphisms in these enzymes, drug-drug interactions, and patient adherence.[3] Therefore, the therapeutic drug monitoring (TDM) of Endoxifen is crucial for personalizing Tamoxifen therapy to ensure optimal therapeutic outcomes.[4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Endoxifen in human plasma.

#### **Analytical Method**

This method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for clinical research applications.

## **Quantitative Data Summary**



The following tables summarize the performance of the LC-MS/MS method for the quantification of Endoxifen in human plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Calibration Range (ng/mL)	R²	LLOQ (ng/mL)
(Z)-Endoxifen	0.2 - 100	>0.99	0.2
(Z)-Endoxifen	0.5 - 500	≥0.98	0.5
(Z)-Endoxifen	1.00 - 25.0	>0.996	1.00

Data compiled from multiple sources to show representative ranges.[2][3][5][6]

Table 2: Precision and Accuracy

Analyte	QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
(Z)-Endoxifen	Low	0.5	4.5 - 12.4	5.6 - 9.3	-5.2 to 4.1
Mid	8	4.2 - 12.2	4.7 - 10.3	-0.2 to 10.1	
High	80	6.1 - 11.1	5.1 - 8.9	-2.0 to 2.9	

Precision and accuracy are within the acceptable range of 85% and 115%.[7][8]

Table 3: Recovery and Matrix Effect

Analyte	QC Level	Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
(Z)-Endoxifen	Low	1.5	>90	Variable
Mid	75	>90	Variable	
High	400	>90	Variable	_



Average percent recoveries are consistently above 90%.[1][7]

## Detailed Experimental Protocols Sample Preparation (Protein Precipitation)

- Allow plasma samples to thaw at room temperature.
- To 100  $\mu$ L of plasma in a microcentrifuge tube, add 100  $\mu$ L of water:formic acid (100:1, v/v) and vortex for 30 seconds.[6]
- Add 100 μL of methanol, and agitate for 10 minutes at room temperature.[6]
- Add 400 μL of internal standard solution (e.g., D5-Endoxifen in acetonitrile) and vortex.[6]
- Centrifuge the samples at 18,000 x g for 10 minutes at 4°C.[6]
- Transfer 300 μL of the supernatant to a new vial and mix with 300 μL of water:formic acid
   (100:0.2, v/v) with 2 mM ammonium formate.[6]

## **Liquid Chromatography**

- System: Waters Acquity H-class UPLC system or equivalent.[1]
- Column: Agilent Poroshell 120 EC-C18, 2.1 x 50mm, 2.7 μm, with a Waters VanGuard HSS T3 precolumn, 2.1 x 5mm, 1.8 μm.[1]
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: 0.1% Formic Acid in Methanol.[1]
- Flow Rate: 0.5 mL/min.[1]
- Column Temperature: 40°C.[1]
- Injection Volume: 2 μL.[1]
- Gradient:



o 0-2.0 min: 44% B (Isocratic)

o 2.0-5.0 min: 44-75% B (Linear Gradient)

5.0-5.2 min: 75% B (Isocratic)

5.2-6.5 min: Return to 44% B (Re-equilibration)[1]

• Total Run Time: 6.5 minutes.[1]

#### **Mass Spectrometry**

System: Xevo TQ-S Mass Spectrometer or equivalent triple quadrupole mass spectrometer.
 [1]

• Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

Capillary Voltage: 1.0 kV.[1]

• Source Temperature: 150°C.[1]

Desolvation Temperature: 500°C.[1]

Cone Gas Flow: 150 L/hr.[1]

• Desolvation Gas Flow: 1000 L/hr.[1]

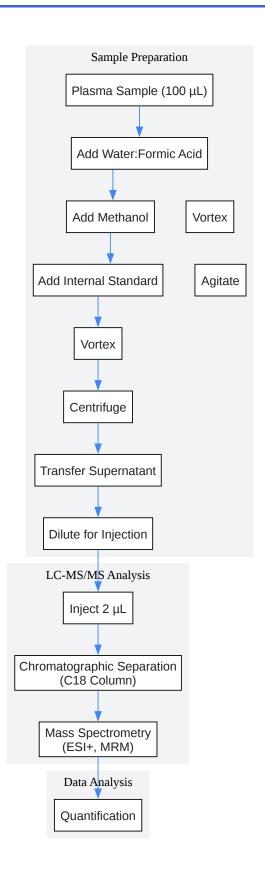
MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
(Z)-Endoxifen	374.3	58.1
D5-Endoxifen (IS)	379.3	58.1

MRM transitions should be optimized for the specific instrument used.[1]

### **Visualizations**





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Caption: Experimental workflow for LC-MS/MS quantification of Endoxifen.





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Caption: Metabolic activation of Tamoxifen to Endoxifen and its mechanism of action.

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- To cite this document: BenchChem. [Application Note: Quantification of Endoxifen in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139294#lc-ms-ms-method-for-quantifying-endoxifen-in-plasma]

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